6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical and Antimicrobial Research
6,7-Dihydro-5H-cyclopenta[b] pyridine, closely related to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, is primarily utilized in the pharmaceutical sector. It finds applications in the development of bactericides and antimicrobials. Additionally, it serves as a side-chain in the production of Cefpirome, a fourth-generation antibiotic. Various synthesis routes like the N-hydroxyphthaldiamide route and acrolein route are explored for its preparation, with the acrolein route showing a promising yield of 87.4% (Fu Chun, 2007).
Synthesis of Polyheterocyclic Compounds
The synthesis of complex polyheterocyclic compounds, including this compound derivatives, is achieved through methods like Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. These methods are enhanced by the use of microwave-dielectric heating, yielding up to 73% increase in overall yield (Ivette Morales-Salazar et al., 2022).
Development of Novel Drug-like Molecules
6,7-Dihydro-5H-pyrrolo[3,4-c]pyridines have been synthesized via catalyst-free, tandem hydroamination-aromatic substitution. This process expands the scope of pyridazine/pyrazine chemistry and contributes to the synthesis of novel drug-like molecules with favorable bioactivity and pharmacokinetic properties (Jeremy A Turkett et al., 2020).
Fluorescent Chemosensor Development
New 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores show high selectivity for Fe3+/Fe2+ cation in the 10–7 (M) range. This makes them suitable as turn-off chemosensors for these cations, with potential applications in living cell imaging, particularly in HepG2 cells (Pampa Maity et al., 2018).
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders .
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means that it binds to a site on the receptor that is distinct from the active site, leading to changes in the receptor’s conformation and modulating its activity .
Biochemical Pathways
The modulation of the M4 muscarinic acetylcholine receptor by this compound affects various biochemical pathways. These pathways are involved in neurological and psychiatric disorders, suggesting that this compound could have potential therapeutic applications in these areas .
Result of Action
The allosteric modulation of the M4 muscarinic acetylcholine receptor by this compound can result in molecular and cellular effects that could potentially be beneficial in the treatment or prevention of neurological and psychiatric disorders .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one interacts with the M4 muscarinic acetylcholine receptor . This interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the primary (orthosteric) site. This can modulate the receptor’s response to its ligand, acetylcholine .
Cellular Effects
The interaction of this compound with the M4 muscarinic acetylcholine receptor can have significant effects on cellular processes. The M4 receptor is involved in various neurological and psychiatric disorders . Therefore, modulating its activity can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its allosteric modulation of the M4 muscarinic acetylcholine receptor . By binding to a site distinct from the primary ligand-binding site, it can influence the receptor’s response to acetylcholine. This can lead to changes in downstream signaling pathways, potentially affecting gene expression and cellular function .
Properties
IUPAC Name |
6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQFUGFGHJSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439160 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-93-5 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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